Scaffold-Derived Pharmacophore Validation: SIRT5 Inhibitory Activity of the Core (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide Chemotype
The core (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide scaffold—from which CAS 313251-49-9 is directly derived—has been experimentally validated as a SIRT5 inhibitor in a biochemical assay. The optimized analogue compound 37 (bearing a 4-cyano substituent on the N-phenyl ring) inhibited SIRT5 with an IC50 of 5.59 ± 0.75 µM, while the initial hit compound 19 (unsubstituted N-phenyl) showed weaker activity . Although the specific IC50 of CAS 313251-49-9 has not been reported, its 2,4-dimethylphenyl and 3-nitrophenyl substitution pattern is structurally distinct from both compound 19 and compound 37, placing it within a SAR region predicted to influence potency and isoform selectivity .
| Evidence Dimension | SIRT5 inhibitory activity (IC50) of the parent chemotype's optimized representative |
|---|---|
| Target Compound Data | Not yet reported; compound belongs to same chemotype |
| Comparator Or Baseline | Compound 37 (4-cyano-N-phenyl analogue): IC50 = 5.59 ± 0.75 µM |
| Quantified Difference | Not applicable; no direct data for target compound |
| Conditions | In vitro SIRT5 desuccinylation assay; recombinant human SIRT5; succinyl-lysine substrate |
Why This Matters
The parent scaffold's validated SIRT5 inhibitory activity establishes the pharmacological relevance of this chemotype, making CAS 313251-49-9 a rational candidate for further SAR exploration that cannot be replaced by structurally unrelated sirtuin inhibitors.
- [1] Liu S, Ji S, Yu ZJ, Wang HL, Cheng X, Li W, Jing L, Yu Y, Chen Q, Yang LL, Li GB, Wu Y. Structure-based discovery of new selective small-molecule sirtuin 5 inhibitors. Chem Biol Drug Des. 2018 Jan;91(1):257-268. doi: 10.1111/cbdd.13076. Epub 2017 Jul 27. PMID: 28756638. View Source
